1-(3-Hydroxyphenyl)piperazine (3-OH-PP) is a synthetic compound belonging to the phenylpiperazine class. [] While structurally similar to certain psychoactive drugs, this document will focus solely on the scientific research applications of 3-OH-PP, excluding any information related to drug use, dosage, or potential side effects. 3-OH-PP has been primarily investigated for its interactions with monoamine transporters, proteins responsible for regulating neurotransmitter levels in the brain. [] This research aims to better understand the molecular mechanisms underlying neurotransmission and explore potential therapeutic avenues for neurological and psychiatric disorders.
1-(3-Hydroxyphenyl)piperazine is an organic compound with significant relevance in medicinal chemistry and pharmacology. It belongs to the class of piperazine derivatives, which are known for their diverse biological activities, including potential therapeutic effects on various neurological and psychiatric disorders. The compound features a piperazine ring substituted with a hydroxyl group at the para position of a phenyl ring, contributing to its unique properties and functionalities.
1-(3-Hydroxyphenyl)piperazine is classified as:
The synthesis of 1-(3-Hydroxyphenyl)piperazine typically involves several steps, which may include:
For instance, one method involves the nucleophilic substitution of chlorophenyl groups with piperazine in the presence of a base, followed by hydrolysis to yield the hydroxylated product .
The reaction typically proceeds via:
The molecular structure of 1-(3-Hydroxyphenyl)piperazine consists of:
1-(3-Hydroxyphenyl)piperazine can undergo various chemical reactions, including:
For example, acylation reactions typically involve treating 1-(3-Hydroxyphenyl)piperazine with an acyl chloride in the presence of a base to neutralize the hydrochloric acid produced during the reaction .
The mechanism of action for 1-(3-Hydroxyphenyl)piperazine primarily involves its interaction with neurotransmitter receptors:
In vitro studies have shown that certain substituents on the piperazine ring can significantly alter binding affinity and receptor selectivity, suggesting a structure-activity relationship that is critical for therapeutic efficacy .
1-(3-Hydroxyphenyl)piperazine has several applications in scientific research:
1-(3-Hydroxyphenyl)piperazine is a privileged chemical scaffold characterized by a piperazine ring (a six-membered heterocycle with two nitrogen atoms at positions 1 and 4) substituted at the N1 position with a 3-hydroxyphenyl group. This structure confers distinctive physicochemical properties, including moderate basicity (pKa values ~5.3 and ~9.7), hydrogen-bonding capacity, and balanced lipophilicity, which enhance its interaction with biological targets, particularly G protein-coupled receptors (GPCRs) and enzymes. Its versatility in drug design stems from the synthetic accessibility of N4-alkylation/acylation and the ability to fine-tune steric and electronic properties through substitutions on the phenyl ring.
The significance of 1-(3-hydroxyphenyl)piperazine derivatives emerged prominently in opioid receptor pharmacology. Initial breakthroughs occurred when researchers identified that 1-substituted 4-(3-hydroxyphenyl)piperazines functioned as pure opioid receptor antagonists with nanomolar potency across μ (MOR), δ (DOR), and κ (KOR) subtypes. A pivotal 2010 study demonstrated that compounds like (3S)-3-methyl-4-(3-hydroxyphenyl)-N-phenylpropylpiperazine and its (3R)-isomer exhibited low nanomolar binding affinities (Kᵢ < 5 nM) and antagonized agonist effects in [³⁵S]GTPγS functional assays without intrinsic agonist activity [1] [4]. This discovery challenged prevailing paradigms by proving that minor structural modifications (e.g., stereospecific methyl substitution) could convert traditional opioid agonist scaffolds into selective antagonists.
Subsequent research leveraged this scaffold to develop κ-opioid receptor (KOR)-selective antagonists. Modifications at the N1 position of the piperazine ring, such as introducing phenoxybenzamide groups, yielded compounds like N-{4-[(3-hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide, which displayed >100-fold selectivity for KOR over MOR and DOR. These agents became critical tools for studying KOR's role in stress responses and addiction [1]. Further optimization focused on peripherally restricted μ-antagonists (e.g., trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines), minimizing central side effects while preserving gastrointestinal opioid receptor blockade, aiding treatments for opioid-induced constipation [9].
Table 1: Key Opioid Receptor Antagonists Derived from 1-(3-Hydroxyphenyl)piperazine
Compound | Key Structural Features | Receptor Affinity (Kᵢ, nM) | Functional Profile |
---|---|---|---|
(3S)-3-Methyl-4-(3-hydroxyphenyl)-N-phenylpropylpiperazine | N-phenylpropyl, 3S-methyl | μ: 1.2; δ: 0.8; κ: 2.3 | Pure antagonist |
(3R)-3-Methyl-4-(3-hydroxyphenyl)piperazine | Unsubstituted N1, 3R-methyl | μ: 3.1; δ: 1.5; κ: 4.7 | Pure antagonist |
N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl...}benzamide | Phenoxybenzamide at N1 | κ: 0.18; MOR/DOR: >100 | KOR-selective antagonist |
trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine (Alvimopan analog) | 3,4-dimethylpiperidine | μ: 0.5 (peripheral selective) | Peripherally restricted MOR antagonist |
1-(3-Hydroxyphenyl)piperazine’s utility extends beyond neurology into antimicrobial design, where its incorporation enhances bioavailability and target engagement. The piperazine ring’s nitrogen atoms facilitate hydrogen bonding with fungal enzymes and bacterial proteins, while the 3-hydroxyphenyl group contributes to membrane penetration. Hybridization strategies tether this scaffold to bioactive heterocycles, yielding broad-spectrum agents.
In antifungal applications, piperazine-pyrazole hybrids demonstrate potent activity against Candida species. For example, 5-hydroxy-3-phenyl-1H-pyrazole-1-carbothioamide derivatives incorporating piperazine exhibited minimum inhibitory concentrations (MIC) of <10 μg/mL against Candida albicans and Candida tropicalis. These compounds disrupted fungal membrane integrity and ergosterol biosynthesis, with efficacy comparable to fluconazole at 1000 ppm concentrations [5]. The piperazine moiety’s role was critical: its protonation state enhanced solubility in physiological environments, facilitating cellular uptake, while its spacer function allowed optimal positioning of the pyrazole pharmacophore within target sites.
Similarly, piperazine-chalcone conjugates (e.g., 3-(4-fluorophenyl)-1-(4-(piperazin-1-yl)phenyl)prop-2-en-1-one) showed synergistic effects against drug-resistant bacteria by inhibiting efflux pumps and biofilm formation. The scaffold’s adaptability enables linkage to naphthoquinones—natural products with redox-cycling properties—creating dual-action antimicrobials targeting DNA topoisomerases and inducing oxidative stress in pathogens [10].
Table 2: Antimicrobial Agents Incorporating 1-(3-Hydroxyphenyl)piperazine Motifs
Compound Class | Representative Structure | Target Pathogens | Key Activity |
---|---|---|---|
Pyrazole-piperazine hybrids | 5-Hydroxy-3-phenyl-1H-pyrazole-1-carbothioamide | C. albicans, C. tropicalis | MIC: 125–1000 ppm; disrupts ergosterol synthesis |
Chalcone-piperazines | 3-(4-Fluorophenyl)-1-(4-(piperazin-1-yl)phenyl)prop-2-en-1-one | MRSA, E. coli | Biofilm inhibition >70% at 10 μM |
Naphthoquinone-piperazines | 2-Hydroxy-3-(piperazin-1-ylmethyl)[1,4]naphthoquinone | Candida spp., Aspergillus fumigatus | Topoisomerase II inhibition; ROS generation |
The 1-(3-hydroxyphenyl)piperazine scaffold is a cornerstone in designing multitarget-directed ligands (MTDLs) and bivalent compounds targeting GPCR dimers. Its modular structure allows attachment to diverse pharmacophores via the N4 nitrogen or phenyl ring, enabling precise spatial orientation for simultaneous engagement of orthosteric and allosteric sites.
In bivalent ligand design, piperazine serves as a rigid spacer or attachment point connecting GPCR-binding motifs. For δ-κ-opioid heterodimers, ligands like KDN-21 bridged naltrindole (δ-antagonist) and 5'-guanidino-naltrindole (κ-antagonist) pharmacophores via piperazine-derived linkers. This conferred >50-fold selectivity for spinal δ-κ dimers over monomeric receptors, enhancing antinociceptive efficacy without supraspinal side effects [6]. Similarly, MCC22—a MOR agonist/CCR5 antagonist bivalent compound—used a piperazine-tethered spacer to link oxymorphone and TAK-220, achieving picomolar analgesic potency by disrupting neuroinflammatory crosstalk in chronic pain [6].
The scaffold also underpins MTDLs for complex CNS disorders. By merging 1-(3-hydroxyphenyl)piperazine with acetylcholinesterase inhibitors (e.g., tacrine), researchers developed dual-binding agents for Alzheimer’s disease, simultaneously modulating serotonin receptors and cholinergic transmission [2]. The 3-hydroxyl group was indispensable, forming hydrogen bonds with GPCR extracellular loops and stabilizing receptor conformations that bias signaling toward therapeutic pathways (e.g., β-arrestin recruitment over G-protein activation).
Key Advances Enabled by the Scaffold:
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7